7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one
Description
Crystallographic Analysis and Conformational Studies
X-ray crystallographic studies of 7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one reveal a planar chromen-4-one core fused with a pyrazole ring at the 3-position. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 15.3768(3) Å, b = 7.4510(2) Å, c = 15.6673(5) Å, and β = 102.700(3)°. The dihedral angle between the chromenone scaffold and the phenyl ring of the pyrazole substituent is approximately 49.44°, indicating significant steric interactions. Intramolecular hydrogen bonding between the 7-hydroxy group and the adjacent carbonyl oxygen (O–H···O distance: 1.86 Å) stabilizes the conformation.
Table 1: Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 15.3768(3) |
| b (Å) | 7.4510(2) |
| c (Å) | 15.6673(5) |
| β (°) | 102.700(3) |
| Volume (ų) | 1751.13(8) |
| Z | 4 |
Spectroscopic Identification Techniques (IR, NMR, HRMS)
Infrared Spectroscopy (IR): The IR spectrum displays a broad absorption band at 3325–3393 cm⁻¹, characteristic of the phenolic O–H stretch. Strong peaks at 1715–1721 cm⁻¹ correspond to the chromen-4-one carbonyl group, while C=N and C=C stretches from the pyrazole ring appear at 1644–1665 cm⁻¹.
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.31 (s, 1H, OH), 8.74 (s, 1H, H-4 chromenone), 7.98–7.75 (m, 5H, phenyl), 6.92–6.81 (m, 3H, aromatic protons).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 181.2 (C-4 carbonyl), 160.2 (C-7 hydroxyl), 147.4–115.5 (aromatic carbons), 101.9 (pyrazole C-4).
High-Resolution Mass Spectrometry (HRMS): The molecular ion [M+H]⁺ is observed at m/z 305.0924 (calculated 305.0928 for C₁₈H₁₂N₂O₃), confirming the molecular formula.
Table 2: Key spectroscopic assignments
| Technique | Signal (δ/ppm or cm⁻¹) | Assignment |
|---|---|---|
| ¹H NMR | 12.31 | Phenolic OH |
| ¹³C NMR | 181.2 | Chromenone C-4 carbonyl |
| IR | 1715 | C=O stretch |
Computational Molecular Modeling and DFT-Based Electronic Structure Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the HOMO-LUMO energy gap of 4.12 eV, indicating moderate reactivity. The HOMO is localized on the chromenone moiety, while the LUMO resides on the pyrazole ring, suggesting charge-transfer interactions. Natural Bond Orbital (NBO) analysis highlights strong hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the σ* orbital of the adjacent C–O bond (stabilization energy: 28.5 kcal/mol).
Table 3: DFT-derived electronic parameters
| Parameter | Value (eV) |
|---|---|
| HOMO energy | -6.34 |
| LUMO energy | -2.22 |
| HOMO-LUMO gap | 4.12 |
Comparative Analysis with Chromenone and Pyrazole Analogues
Structural comparisons with analogues highlight the impact of substituents on bioactivity:
- 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one: The absence of the 7-hydroxy group reduces hydrogen-bonding capacity, decreasing antimicrobial activity compared to the title compound.
- 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Replacement of the pyrazole with a methoxyphenyl group lowers the HOMO-LUMO gap (3.89 eV) and reduces antioxidant efficacy.
- 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-chromen-4-one: The benzothiazole substituent enhances π-stacking interactions but reduces solubility.
Table 4: Structural and electronic comparisons
| Compound | HOMO-LUMO Gap (eV) | Key Functional Groups |
|---|---|---|
| This compound | 4.12 | 7-OH, pyrazole |
| 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one | 3.98 | Methyl, pyrazole |
| 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one | 3.89 | 7-OH, methoxyphenyl |
Properties
IUPAC Name |
7-hydroxy-3-(1-phenylpyrazol-4-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-14-6-7-15-17(8-14)23-11-16(18(15)22)12-9-19-20(10-12)13-4-2-1-3-5-13/h1-11,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGJFLBMNUDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=COC4=C(C3=O)C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80419914 | |
| Record name | 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61034-11-5 | |
| Record name | 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80419914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Acetyl-7-hydroxychromen-4-one Intermediate
- The chromone core is often synthesized via Knoevenagel condensation of salicylaldehyde derivatives with ethyl acetoacetate in ethanol, catalyzed by piperidine.
- This step yields 3-acetyl-7-hydroxychromen-4-one, which serves as a key precursor for pyrazole ring construction.
Formation of Hydrazone Intermediates
- The 3-acetyl chromone intermediate is refluxed with phenyl hydrazine in ethanol, often with catalytic acetic acid, to form hydrazone derivatives.
- This step is crucial for introducing the pyrazole precursor moiety.
Cyclization to Form the Pyrazole Ring
- The hydrazone intermediates undergo cyclization, frequently via Vilsmeier-Haack formylation using DMF and POCl3, to afford 4-formyl coumarin-pyrazole intermediates.
- Subsequent intramolecular cyclization and dehydration steps yield the pyrazole ring fused to the chromone scaffold.
Microwave-Assisted Green Synthesis
- Microwave irradiation has been employed to accelerate the synthesis, improving yields and reducing reaction times from hours to minutes.
- This green chemistry approach enhances efficiency and purity of the final product.
Representative Synthetic Routes and Yields
Mechanistic Insights and Reaction Optimization
- The hydrazone formation proceeds via nucleophilic attack of phenyl hydrazine on the ketone carbonyl of the chromone intermediate.
- Vilsmeier-Haack formylation introduces an aldehyde group facilitating intramolecular cyclization to form the pyrazole ring.
- Use of microwave irradiation significantly shortens reaction times and improves yields by providing uniform heating and energy efficiency.
- Catalytic acids (acetic acid or hydrochloric acid) assist in protonation steps, enhancing cyclization rates.
Alternative Cyclization Methods
- Cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones under acidic conditions (e.g., concentrated sulfuric acid or acetic acid with catalytic HCl) can also yield chromone-pyrazole derivatives.
- Use of reagents like maleic anhydride in pyridine or acetic anhydride/sodium acetate can modify substituents on the chromone or pyrazole rings, allowing structural diversity.
- 1,3-Dipolar cycloaddition reactions with diazomethane have been reported to yield regioselective pyrazoline intermediates that rearrange to pyrazoles.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Product Type | Yield Range | Notes |
|---|---|---|---|---|---|
| Knoevenagel + Hydrazone + Vilsmeier-Haack | Salicylaldehyde, ethyl acetoacetate, phenyl hydrazine | Ethanol, piperidine, acetic acid, DMF/POCl3 | 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one | 60-82% | Microwave-assisted option available |
| Cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones | 1-(2-hydroxyaryl)propane-1,3-diones | H2SO4 or AcOH/HCl reflux | 2-pyrazolyl chromones | 40-65% | Alternative route, moderate yields |
| 1,3-Dipolar Cycloaddition with Diazomethane | 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones | Diazomethane, CH2Cl2/Et2O, 0 °C | 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones | 61-89% | Regioselective, longer reaction times |
Scientific Research Applications
Biological Activities
The compound has been investigated for various pharmacological properties, including:
- Antimicrobial Activity: Studies have demonstrated that 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Properties: Research indicates that derivatives of this compound may inhibit cancer cell proliferation. The presence of the pyrazole moiety enhances its interaction with biological targets involved in cancer pathways, making it a candidate for further anticancer drug development.
- Anti-inflammatory Effects: Chromone derivatives are known for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways presents opportunities for treating conditions like arthritis or other inflammatory diseases.
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ciprofloxacin and gentamicin, indicating its potential as an effective antimicrobial agent .
| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Lower than Gentamicin (64 µg/mL) |
| Escherichia coli | 16 | Lower than Ciprofloxacin (32 µg/mL) |
Anticancer Activity Assessment
In vitro studies on cancer cell lines revealed that the compound inhibited cell growth significantly compared to untreated controls. The mechanism appears to involve apoptosis induction through caspase activation pathways .
| Cell Line | IC50 (µM) | Control (Untreated) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 100% Viability |
| HeLa (Cervical Cancer) | 20 | 100% Viability |
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
7-Hydroxy-4-chromenone: Lacks the phenyl-pyrazolyl group, resulting in different biological activities.
3-Phenyl-4H-chromen-4-one: Lacks the hydroxy group at position 7, affecting its reactivity and applications.
1-Phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties.
Uniqueness: 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one is unique due to the combination of its chromen-4-one core, hydroxy group, and phenyl-pyrazolyl substitution. This structural arrangement imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.
Biological Activity
7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one, also known as a derivative of chromone and pyrazole, has garnered attention due to its potential biological activities, including anticancer, antioxidant, and antimicrobial properties. This article synthesizes existing research findings on the compound's biological activities, supported by data tables and relevant case studies.
- Molecular Formula : C18H12N2O3
- Molecular Weight : 304.30 g/mol
- CAS Number : 1007503-67-4
Anticancer Activity
Research has indicated that compounds featuring the chromenone moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound shows promising activity against breast cancer cell lines such as MDA-MB-231. The compound's mechanism appears to involve the inhibition of cell migration and modulation of matrix metalloproteinase (MMP) expression, which are critical in cancer metastasis.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.6 | Inhibition of TNFα-induced migration |
| PC3 (Prostate) | 0.25 | Induction of apoptotic pathways |
| SKBR3 | 4.19 | Inhibition of tubulin polymerization |
Data sourced from various studies on chromone derivatives.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using several assays, including DPPH and FRAP. The compound exhibited significant scavenging activity, indicating its potential as a therapeutic agent in oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
| Assay Type | EC50 (µM) | Reference |
|---|---|---|
| DPPH Scavenging | 14 | MDPI Research |
| FRAP | 40 | RSC Publishing |
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains. In vitro studies revealed effective inhibition against pathogens such as Staphylococcus aureus and Salmonella typhi.
Table 3: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Salmonella typhi | 15.625 |
Study on Breast Cancer
A study focused on the effects of the compound on MDA-MB-231 cells highlighted its ability to reduce cell viability significantly while inducing apoptosis. The study utilized flow cytometry to assess cell cycle alterations, revealing that treated cells exhibited increased sub-G1 phase populations, indicative of apoptosis.
Neuroprotective Effects
Another investigation explored the neuroprotective capabilities of related pyrazole derivatives in models of Alzheimer’s disease. The results suggested that similar compounds could inhibit β-secretase activity, leading to reduced amyloid plaque formation.
Q & A
Q. What are the standard synthetic routes for 7-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-chromen-4-one?
The compound is typically synthesized via condensation reactions. A common method involves refluxing 7-hydroxy-3-(3-aryl-3-oxoprop-1-enyl)-4H-chromen-4-one derivatives with hydrazine hydrate in DMF for 18 hours, followed by cooling, ice quenching, filtration, and recrystallization from DMF . For structural analogs, substituents on the pyrazole ring (e.g., aryl groups) are introduced during cyclization steps, which can influence reaction yields and purity.
Q. What analytical techniques are used to characterize this compound post-synthesis?
Key characterization methods include:
- Infrared (IR) spectroscopy to confirm functional groups (e.g., C=O stretch at ~1719 cm⁻¹, N-H stretch at ~2938 cm⁻¹) .
- Elemental analysis to verify empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Melting point determination to assess purity (e.g., mp 211°C for dichlorophenyl derivatives) .
Q. How are preliminary biological activities evaluated for this compound?
Biological screening often involves:
- COX-1/COX-2 inhibition assays using human whole blood to assess anti-inflammatory potential .
- Antiplatelet activity tests against arachidonic acid- or collagen-induced aggregation in human platelets .
- Anticancer activity evaluation via cytotoxicity assays (e.g., MTT) on cancer cell lines .
Advanced Research Questions
Q. What advanced structural elucidation techniques resolve crystallographic ambiguities?
- Single-crystal X-ray diffraction (SCXRD) is employed to determine absolute configuration and hydrogen-bonding networks. For example, monoclinic systems (space group C2/c) with unit cell parameters (e.g., a = 21.937 Å, β = 109.85°) have been reported for related chromenone derivatives .
- Software tools : SHELX for structure refinement and WinGX/ORTEP for visualization and geometry analysis .
Q. How can synthesis yields be optimized using non-conventional methods?
- Ultrasound-assisted synthesis reduces reaction times and improves yields by enhancing mass transfer. For example, microwave irradiation has been used to synthesize pyrazole-chromenone hybrids with >90% efficiency in 30 minutes .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to ethanol or water .
Q. How can contradictions in biological activity data be addressed?
- Assay standardization : Use multiple pharmacological models (e.g., in vitro COX inhibition and in vivo anti-inflammatory models) to cross-validate results .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate specific bioactivity trends .
Q. What computational methods predict molecular interactions and stability?
- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for antioxidant activity, focusing on O–H bonds in the chromenone core .
- Molecular docking identifies binding poses in enzyme active sites (e.g., COX-2 or cancer targets like topoisomerases) using software such as AutoDock or Schrödinger .
Q. How are hydrogen-bonding patterns analyzed in crystallographic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
